molecular formula C9H15NO4 B15176972 trans-4-Hydroxy-1-(1-oxobutyl)-L-proline CAS No. 85482-86-6

trans-4-Hydroxy-1-(1-oxobutyl)-L-proline

Cat. No.: B15176972
CAS No.: 85482-86-6
M. Wt: 201.22 g/mol
InChI Key: POHGHGLKBPAVNJ-RQJHMYQMSA-N
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Description

trans-4-Hydroxy-1-(1-oxobutyl)-L-proline: is a chemical compound with the molecular formula C9H15NO4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline typically involves the following steps:

  • Starting Material: : The synthesis begins with L-proline as the starting material.

  • Protection of Amino Group: : The amino group of L-proline is protected using a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group.

  • Alkylation: : The protected L-proline undergoes alkylation with 1-oxobutyl chloride to introduce the 1-oxobutyl group.

  • Deprotection: : The protecting group is removed to yield the final product, This compound .

Industrial Production Methods

Industrial production of this compound involves optimizing the synthesis pathway to enhance efficiency and yield. Techniques such as microbial cell factories can be employed to produce the compound at a larger scale. For instance, optimizing the carbon metabolism in Escherichia coli has been shown to improve the production of trans-4-hydroxyproline, a related compound.

Chemical Reactions Analysis

trans-4-Hydroxy-1-(1-oxobutyl)-L-proline: can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: : The carbonyl group can be reduced to form an alcohol.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of this compound carboxylic acid.

  • Reduction: : Formation of this compound alcohol.

  • Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

trans-4-Hydroxy-1-(1-oxobutyl)-L-proline: has several applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of other chemical compounds.

  • Biology: : The compound can be used to study protein structure and function due to its structural similarity to proline.

  • Industry: : It can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which trans-4-Hydroxy-1-(1-oxobutyl)-L-proline exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in these interactions, affecting the compound's binding affinity and biological activity.

Comparison with Similar Compounds

trans-4-Hydroxy-1-(1-oxobutyl)-L-proline: is similar to other proline derivatives, such as trans-4-hydroxyproline and cis-4-hydroxyproline . its unique structural features, such as the 1-oxobutyl group, make it distinct in terms of reactivity and applications.

List of Similar Compounds

  • trans-4-Hydroxyproline

  • cis-4-Hydroxyproline

  • trans-4-Hydroxy-L-proline

  • cis-4-Hydroxy-L-proline

Properties

CAS No.

85482-86-6

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

(2S,4R)-1-butanoyl-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H15NO4/c1-2-3-8(12)10-5-6(11)4-7(10)9(13)14/h6-7,11H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1

InChI Key

POHGHGLKBPAVNJ-RQJHMYQMSA-N

Isomeric SMILES

CCCC(=O)N1C[C@@H](C[C@H]1C(=O)O)O

Canonical SMILES

CCCC(=O)N1CC(CC1C(=O)O)O

Origin of Product

United States

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